molecular formula C22H17N3O5 B11826040 (11S,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione

(11S,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione

Cat. No.: B11826040
M. Wt: 403.4 g/mol
InChI Key: LHAYVUMFGJKOJI-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(11S,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione” is a synthetic tetracyclic molecule featuring a complex heterocyclic framework. Its structure includes:

  • Tetracyclic core: A fused bicyclic system incorporating nitrogen atoms at positions 2, 13, and 14.
  • Stereochemistry: The (11S,17S) configuration defines spatial arrangement, critical for molecular interactions.
  • Functional groups: Three ketone groups (trione) at positions 9, 12, and 15, a 1,3-benzodioxol-5-yl substituent at position 17, and a methyl group at position 12.

Structural validation of such compounds relies on crystallographic techniques, as emphasized in crystallography literature .

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

(11S,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione

InChI

InChI=1S/C22H17N3O5/c1-24-9-16(26)25-19(11-6-7-14-15(8-11)30-10-29-14)18-17(20(25)22(24)28)21(27)12-4-2-3-5-13(12)23-18/h2-8,19-20H,9-10H2,1H3,(H,23,27)/t19-,20-/m0/s1

InChI Key

LHAYVUMFGJKOJI-PMACEKPBSA-N

Isomeric SMILES

CN1CC(=O)N2[C@H](C3=C([C@H]2C1=O)C(=O)C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6

Canonical SMILES

CN1CC(=O)N2C(C3=C(C2C1=O)C(=O)C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11S,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione typically involves multiple steps, including the formation of the benzodioxole ring and the triazatetracyclo core. Common synthetic routes may include:

    Formation of Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.

    Construction of Triazatetracyclo Core: This involves the cyclization of appropriate precursors under controlled conditions to form the triazatetracyclo heptadeca structure.

    Functional Group Modifications: Introduction of the methyl group and other functional groups through various organic reactions such as alkylation, acylation, and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazatetracyclo core, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the benzodioxole and triazatetracyclo moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.

Biology

In biological research, it serves as a probe for studying enzyme mechanisms and as a potential lead compound for drug discovery.

Medicine

The compound has shown promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, it is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. Its mechanism of action involves:

    Binding to Enzymes: Inhibiting or modulating enzyme activity through covalent or non-covalent interactions.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathway Involvement: Participating in key biochemical pathways, such as oxidative stress response and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Pharmacological Relevance

The compound shares structural homology with PDE-5 inhibitors like Tadalafil (Cialis®), a pyrazinopyridoindole derivative. Key differences include:

Property Target Compound Tadalafil (Cialis®)
IUPAC Name (11S,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[...]-trione (2R,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[...]-4,7-dione
Ketone Groups 9, 12, 15 (trione) 4, 7 (dione)
Methyl Position 13 6
Stereochemistry 11S,17S 2R,8R
Reported Bioactivity Not explicitly stated in evidence PDE-5 inhibition; treats erectile dysfunction

The additional ketone in the target compound may enhance polarity, affecting membrane permeability compared to Tadalafil. Methyl group positioning alters steric hindrance, which could modulate binding to enzymatic targets .

Heterocyclic Variations

  • Triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione (): Lacks the benzodioxol substituent and has fewer ketones.
  • 13-Methoxy-7-thia-3,9,17-triazatetracyclo[...]-pentaen-2-one ():

    • Replaces a nitrogen with sulfur (thia) and introduces a methoxy group.
    • Thia substitution may improve metabolic stability but reduce aromatic π-stacking interactions .

Macrocyclic Comparisons

Tetramethylated aza-cyclodextrins () share nitrogen-rich macrocyclic frameworks but lack the fused tetracyclic core. These compounds exhibit host-guest chemistry, whereas the target compound’s rigid tetracyclic system may favor enzyme active-site binding .

Key Research Findings and Theoretical Implications

  • Crystallographic Analysis : The compound’s stereochemistry and bond angles can be resolved using SHELX software, critical for confirming synthetic accuracy .
  • Synthetic Challenges : The benzodioxol group and multiple ketones necessitate advanced protection-deprotection strategies, increasing synthesis complexity compared to dione analogs .

Biological Activity

The compound (11S,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by a tetracyclic structure with multiple functional groups that contribute to its biological activity. The presence of a benzodioxole moiety is particularly noteworthy as it is often associated with various pharmacological effects.

PropertyValue
IUPAC Name(11S,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione
Molecular FormulaC22H17N3O5
CAS Number531500-48-8

Physical Properties

The compound's unique structure influences its solubility and stability in various solvents, which is crucial for its biological applications.

The biological activity of the compound may be attributed to its interaction with specific molecular targets within the body. Preliminary research suggests that it may act on:

  • Serotonergic Receptors : Similar to other compounds containing benzodioxole structures, it may influence serotonin pathways.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

Therapeutic Potential

Research indicates that the compound exhibits potential therapeutic effects in several areas:

  • Neuroprotection : Studies have shown that compounds with similar structures can provide neuroprotective effects in models of neurodegenerative diseases like Parkinson's disease .
  • Antidepressant Activity : The benzodioxole moiety is known for its role in enhancing mood and reducing anxiety symptoms .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties that could be beneficial in treating chronic inflammatory conditions.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective efficacy of a related compound on neuronal cells exposed to oxidative stress. Results indicated significant protection against cell death and reduced markers of inflammation.

Study 2: Behavioral Studies in Animal Models

Behavioral assays conducted on rodents showed that the compound could modulate anxiety-like behaviors when administered at specific dosages. This suggests potential applications in treating anxiety disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.